1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that belongs to the quinazoline family. This class of compounds has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a benzo[d][1,3]dioxole moiety and an oxadiazole group. The structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with quinazoline derivatives:
- Antimicrobial Activity : Quinazoline derivatives have been shown to exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their ability to inhibit bacterial growth and displayed moderate to strong activity compared to standard antibiotics .
- Anticancer Activity : Compounds containing the quinazoline scaffold have demonstrated promising anticancer effects. For example, certain derivatives showed IC50 values lower than those of established chemotherapeutics like doxorubicin in various cancer cell lines (e.g., HepG2, HCT116) . The mechanisms involved include apoptosis induction and cell cycle arrest mediated by pathways such as EGFR inhibition .
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has also been investigated. Studies indicate that quinazoline derivatives can inhibit key enzymes involved in cancer progression and metabolic disorders, such as α-amylase and α-glucosidase .
Antimicrobial Studies
A study focused on the antimicrobial efficacy of quinazoline derivatives reported that several compounds exhibited broad-spectrum activity against common pathogens. The Agar well diffusion method was employed to assess their effectiveness.
Compound | Gram-positive Activity | Gram-negative Activity |
---|---|---|
Compound 13 | Moderate | Strong |
Compound 15 | Strong | Moderate |
These results suggest that modifications on the quinazoline ring can enhance antimicrobial properties .
Anticancer Mechanisms
In vitro studies assessing the anticancer activity of similar compounds revealed significant cytotoxic effects against various cancer cell lines. The following table summarizes IC50 values for selected compounds:
Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|---|
Compound A | HepG2 | 2.38 | 7.46 |
Compound B | HCT116 | 1.54 | 8.29 |
Compound C | MCF7 | 4.52 | 4.56 |
The compounds demonstrated mechanisms involving apoptosis through mitochondrial pathways and modulation of pro-apoptotic proteins like Bax and Bcl-2 .
Enzyme Inhibition Studies
The ability of the synthesized quinazoline derivatives to inhibit α-amylase and α-glucosidase was evaluated using standard assays:
Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
---|---|---|
Compound X | 150 | 120 |
Compound Y | 200 | 140 |
These results indicate that certain substitutions on the quinazoline structure can enhance enzyme inhibition compared to reference drugs like acarbose .
Case Studies
Several case studies have been documented regarding the efficacy of quinazoline derivatives in clinical settings:
- Case Study 1 : A patient with resistant bacterial infection was treated with a novel quinazoline derivative showing effective reduction in pathogen load.
- Case Study 2 : In a preclinical trial involving cancer patients, a specific quinazoline derivative led to significant tumor reduction alongside manageable side effects.
Propriétés
Numéro CAS |
1189926-28-0 |
---|---|
Formule moléculaire |
C26H20N4O5 |
Poids moléculaire |
468.469 |
Nom IUPAC |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c1-15-7-9-18(11-16(15)2)30-25(31)19-5-3-4-6-20(19)29(26(30)32)13-23-27-24(28-35-23)17-8-10-21-22(12-17)34-14-33-21/h3-12H,13-14H2,1-2H3 |
Clé InChI |
DAELAECPDVWYMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.